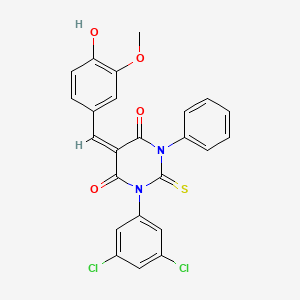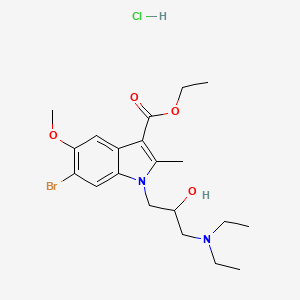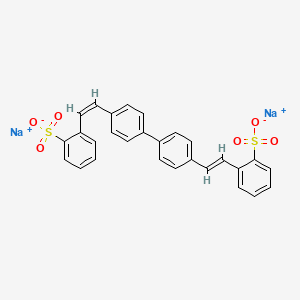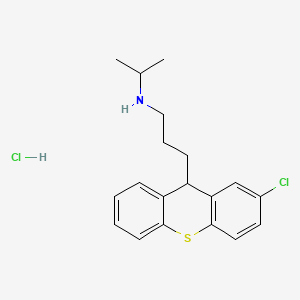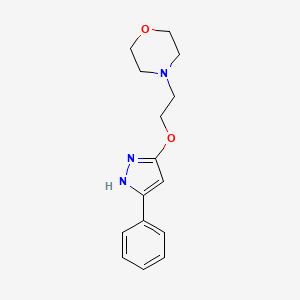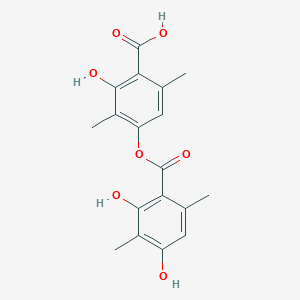
4-O-Demethylbarbatic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Demethylbarbatic acid is a naturally occurring compound found in lichens. It belongs to the class of depsides, which are secondary metabolites produced by lichens. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and aromatic rings, making it a complex and interesting molecule for scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylbarbatic acid typically involves the use of polyketide synthases (PKS) in lichens. These enzymes facilitate the formation of the depside structure through a series of condensation reactions. The synthetic route often includes the co-expression of specific genes such as Atr1, Atr2, and Atr3, which yield intermediates like proatranorins and shunt products like baeomycesic acid .
Industrial Production Methods: Industrial production of this compound is challenging due to the slow growth rate of lichens and the difficulty in reconstituting their ecosystem under controlled conditions. advancements in heterologous expression and genomic studies are paving the way for more efficient production methods .
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Demethylbarbatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-O-Demethylbarbatic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the biosynthesis of depsides and other secondary metabolites in lichens.
Biology: The compound is studied for its role in the symbiotic relationship between lichens and their photobionts.
Medicine: Research has shown that this compound possesses antimicrobial and antioxidant properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of natural dyes and as a bioindicator for environmental monitoring
Mecanismo De Acción
The mechanism of action of 4-O-Demethylbarbatic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of microbial growth and the scavenging of free radicals. The hydroxyl groups in its structure play a crucial role in these interactions by forming hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
4-O-Demethylbarbatic acid is unique among depsides due to its specific structure and biological activities. Similar compounds include:
Lecanoric acid: Another depside with similar biosynthetic pathways but different biological activities.
Proatranorin: An intermediate in the biosynthesis of this compound with distinct chemical properties.
Baeomycesic acid: A shunt product formed during the synthesis of this compound, exhibiting different reactivity and applications
Propiedades
Número CAS |
20372-89-8 |
|---|---|
Fórmula molecular |
C18H18O7 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23) |
Clave InChI |
COUKTHZXLGYKPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


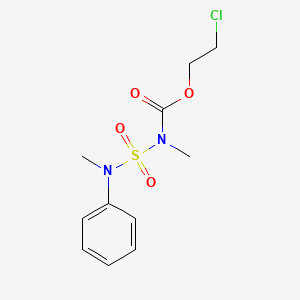

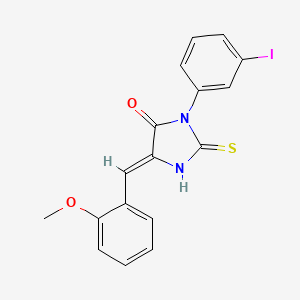
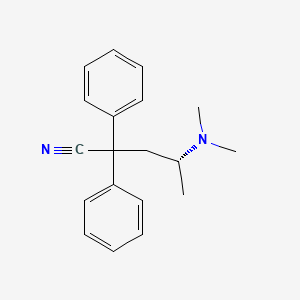

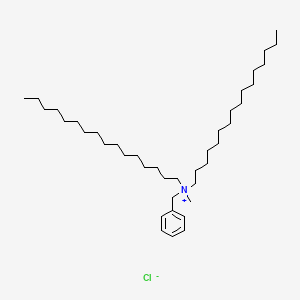
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
